molecular formula C24H26N4O B2755812 (E)-4-(4-cinnamylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine CAS No. 1203444-49-8

(E)-4-(4-cinnamylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine

Cat. No. B2755812
CAS RN: 1203444-49-8
M. Wt: 386.499
InChI Key: RQYAGQFDOBHBFB-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(4-cinnamylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine is a chemical compound that has attracted attention due to its potential use in scientific research. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Scientific Research Applications

Pyrimidine Derivatives: Syntheses and Anti-inflammatory Activities

Pyrimidine derivatives are known for a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, and anti-inflammatory activities. These compounds exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB, among others. The structural diversity of pyrimidine allows for the synthesis of novel analogs with enhanced activities and minimized toxicity, making them a rich area for the development of new anti-inflammatory agents (Rashid et al., 2021).

Pyrimidine Derivatives: Anticancer Activities

Pyrimidine-based compounds have been extensively reported for their anticancer potential. These scaffolds are effective in various models and assays, indicating their ability to interact with diverse enzymes, targets, and receptors. The structure of potent compounds, their IC50 values, and the involved targets have been detailed in patent literature, highlighting the ongoing research interest in pyrimidine derivatives as potential anticancer agents (Kaur et al., 2014).

Cinnamic Acid Derivatives: Anticancer Agents

Cinnamic acid and its derivatives have garnered attention in medicinal research due to their potential as traditional and synthetic antitumor agents. Despite their rich medicinal tradition, cinnamic acid derivatives remained underutilized until the last two decades, when there was a surge in interest towards their antitumor efficacy. This review provides a comprehensive overview of the synthesis and biological evaluation of various cinnamic acid derivatives in anticancer research, contributing significantly to the field of medicinal chemistry (De et al., 2011).

properties

IUPAC Name

4-(4-methoxyphenyl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c1-29-22-11-9-21(10-12-22)23-18-24(26-19-25-23)28-16-14-27(15-17-28)13-5-8-20-6-3-2-4-7-20/h2-12,18-19H,13-17H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYAGQFDOBHBFB-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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